(1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol
Overview
Description
“(1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol” is a chemical compound with the molecular formula C9H13N2O4 . It is also known as L-(+)-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol .
Molecular Structure Analysis
The molecular structure of this compound includes a nitrophenyl group (O2NC6H4), an amino group (NH2), and two hydroxyl groups (OH) attached to a three-carbon backbone .Physical and Chemical Properties Analysis
This compound is a solid at 20°C . It has a molecular weight of 212.21 . The compound exhibits optical activity, with a specific rotation [α]23/D of +31° when measured in 6 M HCl .Scientific Research Applications
Synthesis and Stereochemistry
The compound has been used in the synthesis of complex heterocyclic compounds. For instance, it reacts with glutaraldehyde to form (1S,3S,4S,7R,11R)-3-(4-nitrophenyl)-11-aza-2,6-dioxatricyclo[5,3,1,04,11]undecane, as established through AM1 and PM3 calculations and 1H NMR spectra (Couquelet et al., 2001).
Interaction with Ketones
This compound interacts with symmetrical ketones to form isomeric oxazolidines, which decompose under the action of hydrazine (Madesclaire et al., 2004).
Antimicrobial Activity
Urea derivatives synthesized from this compound have shown significant antimicrobial activity against strains like Bacillus cereus, Staphylococcus aureus, and Streptococcus haemolyticus (Madesclaire et al., 2012).
High-yielding Synthetic Methods
The compound has been used in high-yielding synthetic methods for producing crystalline condensates with ketones (Shang Zi, 2001).
Diastereoselective Reactions
It has been involved in diastereoselective reactions with aromatic aldehydes, leading to the synthesis of complex bicyclic compounds (Madesclaire et al., 2006).
Interaction with Dithiocarbamates
Its interaction with dithiocarbamates was studied, revealing different reactivities in acylation reactions (Tursynova, 2022).
Synthesis of Oxazolidinones
This compound is used in synthesizing various oxazolidinones, with studies focusing on the effect of experimental conditions on the formation of these compounds (Madesclaire et al., 2007).
Preparation of Threo-beta-phenylserine
It serves as a resolving agent in the optical resolution of threo-2-amino-3-hydroxy-3-phenylpropanoic acid, a process critical in obtaining optically active compounds (Shiraiwa et al., 2003).
Safety and Hazards
Mechanism of Action
Mode of Action
The presence of the nitrophenyl group suggests that it may interact with biological targets through aromatic interactions or potentially through redox reactions involving the nitro group .
Biochemical Pathways
Given the compound’s structure, it may potentially interfere with pathways involving aromatic amino acids or nitro-containing compounds .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (ADME) would need to be studied to understand the compound’s bioavailability .
Action Environment
Factors such as pH, temperature, and the presence of other compounds could potentially influence its activity .
Properties
IUPAC Name |
(1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8-9,12-13H,5,10H2/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYJXSUPZMNXEN-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]([C@H](CO)N)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862386, DTXSID801234042 | |
Record name | (+/-)-Threomine | |
Source | EPA DSSTox | |
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Record name | (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801234042 | |
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Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3689-55-2, 2964-48-9 | |
Record name | rel-(1R,2R)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3689-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2964-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2964-48-9 | |
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Record name | (+/-)-Threomine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801234042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [S(R*,R*)]-2-amino-1-(p-nitrophenyl)propane-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.093 | |
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Record name | (R*,R*)-(±)-2-amino-1-(p-nitrophenyl)propane-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol?
A1: The molecular formula is C9H12N2O5, and its molecular weight is 228.20 g/mol.
Q2: Is there spectroscopic data available for this compound?
A2: Yes, several studies utilize and report spectroscopic data. For instance, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy were used to confirm the structures of salts formed between (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol and (S,R)-1,1′-Bi-2,2′-naphthylhydrogenphosphate. [] Other studies mention the use of FTIR, DSC, and powder XRD for analysis. []
Q3: Does (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol exhibit catalytic activity?
A3: Yes, it has been successfully employed as a catalyst in organic synthesis. Research shows its effectiveness in catalyzing the one-pot, four-component Hantzsch reaction, leading to the formation of hexahydroquinoline derivatives with excellent yields. []
Q4: What is the significance of the Hantzsch reaction catalyzed by this compound?
A4: The Hantzsch reaction offers a direct and efficient route to synthesize dihydropyridines, which are important heterocyclic compounds with various biological activities. Utilizing (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol as a catalyst provides a cost-effective and environmentally benign approach for this valuable reaction. []
Q5: Are there other catalytic applications of this compound?
A5: While the provided research focuses on the Hantzsch reaction, its potential applications extend to other asymmetric reactions. The compound's chirality and ability to form complexes with other molecules make it a promising candidate for asymmetric catalysis. []
Q6: What are the common starting materials for synthesizing derivatives of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol?
A6: Researchers frequently employ cyanuric chloride and 2,2-dimethoxyethylamine (DMEA) for synthesizing various derivatives. [, ] These reactions often involve chemoselective amination and cyclocondensation steps.
Q7: What is the significance of synthesizing derivatives containing 1,3-dioxane rings?
A7: Introducing 1,3-dioxane rings into the structure leads to interesting stereochemical properties. These derivatives can exhibit restricted rotation around specific bonds, leading to diastereomeric forms. [, , ]
Q8: What types of compounds can be synthesized from (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol?
A8: The research highlights the synthesis of various derivatives, including:
- Chiral diamino-1,3-dioxanes []
- Tripodands []
- N-modified glycines incorporating 1,3-dioxanes []
- Spiro-dendritic chiral melamines with serinol/serinol-aminoacetal peripheral units []
- Ureas [, , ]
- Aziridines []
- 2-Oxazolidinones [, , ]
Q9: Can (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol be used for enantiomeric resolution?
A9: Yes, it acts as a resolving agent for separating enantiomers. Studies demonstrate its effectiveness in resolving racemic mixtures of compounds like [1,1′-binaphthalene]-2,2′-diol and (S,R)-1,1′-Bi-2,2′-naphthylhydrogenphosphate. [, , ]
Q10: How does this compound facilitate enantiomeric resolution?
A10: Its ability to form diastereomeric salts with the target enantiomers is key. These salts exhibit different solubilities, allowing for separation through techniques like fractional crystallization. []
Q11: Can derivatives of (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol be used in chiral recognition?
A11: Yes, studies show the potential of its derivatives, specifically chiral mono and diamide derivatives of calix[4]arene, for the enantiomeric recognition of chiral amines. []
Q12: How do these calix[4]arene derivatives discriminate between enantiomers?
A12: These derivatives form inclusion complexes with chiral amines. The stability of these complexes differs depending on the configuration of the guest molecule, allowing for enantiomeric discrimination. []
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